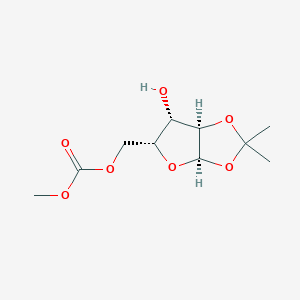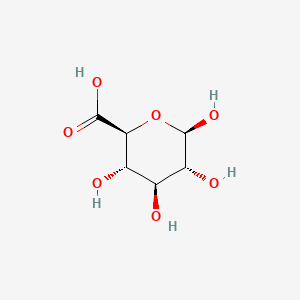
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its distinctive aroma and is commonly used in the fragrance industry. This compound has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of 3,7-dimethyl-6-octen-1-ol with 2-butenoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to separate the ester product from the reaction mixture and purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as halides or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted esters or ethers.
Scientific Research Applications
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in plant defense mechanisms.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester is similar to other esters such as citronellyl acetate and geranyl acetate. it is unique in its chemical structure and aroma profile. While citronellyl acetate has a similar fragrance, it differs in its functional groups and reactivity. Geranyl acetate, on the other hand, has a different molecular structure and is used in different applications.
Comparison with Similar Compounds
Citronellyl acetate
Geranyl acetate
Linalyl acetate
Nerolidyl acetate
Properties
CAS No. |
68039-38-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,13H,6,9-11H2,1-4H3/b7-5+ |
InChI Key |
MYGZJMACIRJNPL-FNORWQNLSA-N |
SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)CCC=C(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
Key on ui other cas no. |
68039-38-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















